1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)
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Overview
Description
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) is a functionalized phospholipid, commonly referred to as DOPE-N-succinyl. This compound is a derivative of phosphatidylethanolamine (PE) with two oleic acid chains and a succinyl group attached to the ethanolamine head group. It is widely used in research and industrial applications due to its unique properties and versatility.
Mechanism of Action
Target of Action
The primary target of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt), also known as DOPE, is the lipid bilayer of cells . It is a neutral phospholipid that is commonly used in the preparation of liposomes and giant unilamellar vesicles (GUVs) .
Mode of Action
DOPE interacts with its targets by integrating into the lipid bilayer of cells . It forms heterogenous liposomes with other lipids, such as N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents .
Biochemical Pathways
DOPE affects the biochemical pathways related to lipid metabolism and membrane trafficking . It is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol .
Pharmacokinetics
As a component of liposomes, it is known to enhance the bioavailability of encapsulated drugs .
Result of Action
The incorporation of DOPE into lipid membranes can alter the biophysical properties of the membranes, such as fluidity and permeability . This can influence the function of membrane proteins and the efficacy of drug delivery .
Action Environment
The action of DOPE can be influenced by various environmental factors. For instance, its sensitivity towards pH change has been utilized in the preparation of liposomes and GUVs . Moreover, the storage temperature can affect the stability of DOPE, with a recommended storage temperature of −20°C .
Biochemical Analysis
Biochemical Properties
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) interacts with various enzymes, proteins, and other biomolecules. It is a key component of cationic liposomes designed to deliver DNA into specific cell lines, such as gliosarcoma and kidney cell lines . This interaction is crucial for gene therapy applications .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is used as a fluorescence label for lipid membranes in studies of membrane structures such as liposomes and lipid rafts .
Molecular Mechanism
At the molecular level, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this product may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) and its effects on activity or function are significant. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DOPE-N-succinyl typically involves the following steps:
Phosphorylation: The starting material, 1,2-dioleoyl-sn-glycero-3-phosphocholine, undergoes phosphorylation to form 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.
Succinylation: The ethanolamine head group is then succinylated using succinic anhydride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt of DOPE-N-succinyl.
Industrial Production Methods: Industrial production of DOPE-N-succinyl involves large-scale synthesis using similar chemical reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: DOPE-N-succinyl can undergo oxidation reactions, particularly at the double bonds in the oleic acid chains.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The succinyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various reagents depending on the desired functional group, such as amines, alcohols, or halides.
Major Products Formed:
Oxidation Products: Epoxides, aldehydes, and ketones.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
DOPE-N-succinyl is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a model lipid in studies of membrane dynamics and interactions.
Biology: It is used in the study of cell membranes and membrane-associated processes.
Medicine: DOPE-N-succinyl is employed in drug delivery systems, particularly in the formulation of liposomes and nanoparticles for targeted therapy.
Industry: It is used in the cosmetics and food industries for its emulsifying and stabilizing properties.
Comparison with Similar Compounds
Phosphatidylethanolamine (PE)
Phosphatidylserine (PS)
Phosphatidylcholine (PC)
DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine)
DMPE (1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine)
Properties
CAS No. |
111613-33-3 |
---|---|
Molecular Formula |
C45H81NNaO11P |
Molecular Weight |
866.1 g/mol |
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(3-carboxypropanoylamino)ethyl phosphate |
InChI |
InChI=1S/C45H82NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,41H,3-16,21-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53);/q;+1/p-1/b19-17-,20-18-;/t41-;/m1./s1 |
InChI Key |
KKEGOYIHHIJUOK-NFCDTPQPSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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